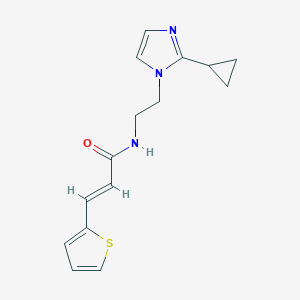
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用机制
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide binds to the adenosine A2A receptor, which is expressed on immune cells in the tumor microenvironment. By inhibiting the receptor's activity, (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide enhances the anti-tumor immune response by increasing the infiltration of cytotoxic T cells and reducing the presence of immunosuppressive cells, such as regulatory T cells and myeloid-derived suppressor cells.
Biochemical and Physiological Effects:
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to have a significant impact on the tumor microenvironment. In preclinical studies, (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to increase the infiltration of cytotoxic T cells, decrease the presence of immunosuppressive cells, and reduce tumor growth. (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to enhance the efficacy of other cancer therapies, such as anti-PD-1 antibodies.
实验室实验的优点和局限性
One of the main advantages of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its potential as a cancer therapy. (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. However, one limitation of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its specificity for the adenosine A2A receptor. While this specificity is desirable for its anti-tumor effects, it may limit its potential use in other applications.
未来方向
There are several future directions for research on (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area of focus is the development of new combination therapies that incorporate (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Another area of focus is the identification of biomarkers that can be used to predict patient response to (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Additionally, further studies are needed to evaluate the safety and efficacy of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide in humans, particularly in combination with other cancer therapies. Finally, there is a need for the development of new inhibitors that target other adenosine receptors, which may have therapeutic applications in other diseases.
合成方法
The synthesis of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves a multi-step process that includes the reaction of 2-cyclopropyl-1H-imidazole with 2-bromoethanol to form 2-(2-cyclopropyl-1H-imidazol-1-yl)ethanol. The resulting compound is then reacted with 3-(thiophen-2-yl)acryloyl chloride to form (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide.
科学研究应用
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. The adenosine A2A receptor is known to play a critical role in the tumor microenvironment, and (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the receptor's activity, leading to enhanced anti-tumor immune responses. (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been studied in combination with other cancer therapies, such as anti-PD-1 antibodies, and has shown promising results in preclinical studies.
属性
IUPAC Name |
(E)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(6-5-13-2-1-11-20-13)16-7-9-18-10-8-17-15(18)12-3-4-12/h1-2,5-6,8,10-12H,3-4,7,9H2,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJROSOQAYEKKK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2833377.png)
![Ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2833379.png)




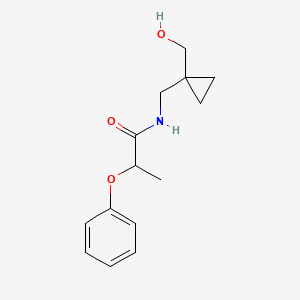

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2833392.png)
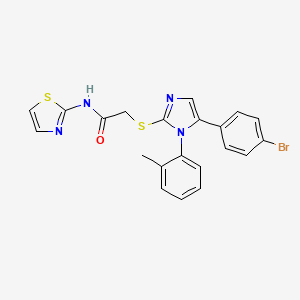
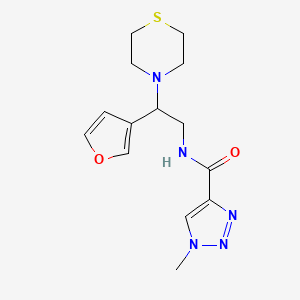
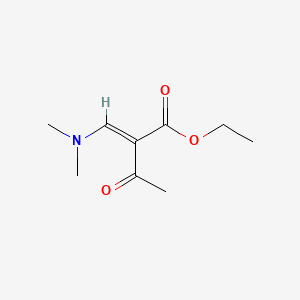
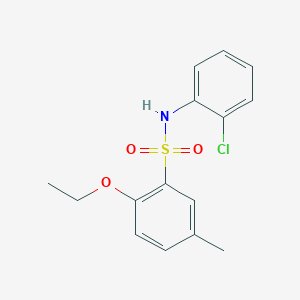
![4-(2-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833399.png)